molecular formula C30H40N4O2+ B1192609 Cyanine3 hydrazide

Cyanine3 hydrazide

Cat. No. B1192609
M. Wt: 472.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. This reagent allows to label various carbonyl-containing molecules such as antibodies and other glycoproteins after periodate oxidation, proteins which have undergone oxidative stress or deamination, or reducing saccarides. Cyanine3 is compatible with a number of fluorescent instruments.

Scientific Research Applications

Liquid Chromatography

Cyanine3 hydrazide derivatives are used for the chemical derivatization of aldehydes in liquid chromatography. This facilitates visible diode laser-induced fluorescence (DIO-LIF) detection in conventional-size liquid chromatography, enhancing the detection of various aldehydes including n-octylaldehyde and 4-hydroxy-2-nonenal (HNE) (Nuijens et al., 1995).

Polymer Material Analysis

Cyanine-based near-infrared fluorescent probes, such as those with hydrazide functionality, are applied to polymers for determining functional groups. This is beneficial for analyzing polymers that are autofluorescent, strongly colored, or in scattering polymer emulsions (Hofstraat et al., 1997).

Mass Spectrometry

Cyanine dye derivatives are excellent labeling reagents for oligosaccharides in mass spectrometry, significantly enhancing the detection sensitivity. This is crucial for high-throughput analysis of posttranslational modifications in proteomics (Kameyama et al., 2004).

In Vivo Applications

Cyanine dye derivatives, like Cy7A, have been used for the selective detection of hydrazine (N2H4) in water samples, living cells, and even in vivo visualization in mice. This is based on the modulation of the conjugated polymethine π-electron system of the cyanine dye derivative (Hu et al., 2013).

Chemosensors

Cyanine platforms, including cyanine, hemicyanine, and squaraine, are effective for developing chemosensors due to their photophysical properties, biocompatibility, and low toxicity. These have been extensively used in bioimaging agents (Sun et al., 2016).

Protein Synthesis

In protein chemical synthesis, peptide or protein hydrazides, like those derived from cyanine dyes, serve as key intermediates for various synthesis and modification purposes. This has enhanced the efficiency and scope of native chemical ligation for protein chemical synthesis (Huang et al., 2016).

properties

Product Name

Cyanine3 hydrazide

Molecular Formula

C30H40N4O2+

Molecular Weight

472.67

IUPAC Name

N/A

SMILES

CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(N[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanine3 hydrazide
Reactant of Route 2
Cyanine3 hydrazide
Reactant of Route 3
Cyanine3 hydrazide
Reactant of Route 4
Reactant of Route 4
Cyanine3 hydrazide
Reactant of Route 5
Reactant of Route 5
Cyanine3 hydrazide
Reactant of Route 6
Cyanine3 hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.